molecular formula ClH4NO B12391102 Hydroxylamine-d3 (hydrochloride)

Hydroxylamine-d3 (hydrochloride)

Cat. No.: B12391102
M. Wt: 72.51 g/mol
InChI Key: WTDHULULXKLSOZ-IVOPKOEESA-N
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Description

Hydroxylamine-d3 (hydrochloride) is a deuterated form of hydroxylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications. It is a selective monoamine oxidase inhibitor and is often utilized in organic synthesis as an intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxylamine-d3 (hydrochloride) can be synthesized through the hydrolysis of oximes. The process involves the following steps:

Industrial Production Methods: The industrial production of hydroxylamine-d3 (hydrochloride) often involves the Raschig method, nitroalkane hydrolysis, nitric oxide catalytic reduction, and nitrate reduction methods. These methods, however, have certain disadvantages such as low yield and inseparable byproducts .

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine-d3 (hydrochloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxylamine-d3 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Hydroxylamine-d3 (hydrochloride) exerts its effects primarily through the inhibition of monoamine oxidase. This enzyme is responsible for the breakdown of monoamines, and its inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine. The compound interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .

Comparison with Similar Compounds

  • Hydroxylamine hydrochloride
  • Hydroxylammonium chloride
  • Hydroxylammonium sulfate

Comparison: Hydroxylamine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide it with distinct isotopic properties. This makes it particularly useful in research applications where isotopic labeling is required. Compared to its non-deuterated counterparts, it offers enhanced stability and different reaction kinetics .

Properties

Molecular Formula

ClH4NO

Molecular Weight

72.51 g/mol

IUPAC Name

[(2H)hydroxy](2H2)amine;hydrochloride

InChI

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1D2,2D

InChI Key

WTDHULULXKLSOZ-IVOPKOEESA-N

Isomeric SMILES

[2H]N([2H])O[2H].Cl

Canonical SMILES

NO.Cl

Origin of Product

United States

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